molecular formula C16H9BrN2OS B382272 (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile CAS No. 304897-04-9

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile

Cat. No.: B382272
CAS No.: 304897-04-9
M. Wt: 357.2g/mol
InChI Key: GPSAXSOJTRSWEF-QINSGFPZSA-N
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Description

Structural Elucidation and Stereochemical Considerations

Molecular Architecture of (Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a conjugated system extending across the benzothiazole ring, the acrylonitrile double bond, and the bromophenyl substituent, creating an extended pi-electron system that affects both its electronic properties and molecular stability. The presence of the hydroxyl group introduces hydrogen bonding capabilities, while the bromine substituent provides opportunities for halogen bonding interactions. This unique combination of functional groups results in a molecule with distinctive conformational preferences and reactivity patterns that distinguish it from other benzothiazole derivatives.

The overall molecular geometry is characterized by the planar nature of the benzothiazole ring system, which serves as the central scaffold for the molecule. The acrylonitrile moiety adopts a specific geometric configuration, with the Z-stereochemistry determining the spatial relationship between the benzothiazole and bromophenyl components. This geometric arrangement creates specific steric interactions that influence the molecule's conformational stability and chemical reactivity. The hydroxyl group positioned on the acrylonitrile backbone introduces additional complexity through its ability to participate in intramolecular hydrogen bonding, potentially stabilizing certain conformational states over others.

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles. The complete IUPAC name, (Z)-2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyprop-2-enenitrile, precisely describes the molecular structure and stereochemical configuration. The molecular formula C16H9BrN2OS indicates the presence of sixteen carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The compound's molecular weight of 357.2 grams per mole provides essential information for analytical and synthetic applications.

Table 1: Systematic Identification Parameters

Parameter Value Source
IUPAC Name (Z)-2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyprop-2-enenitrile
Molecular Formula C16H9BrN2OS
Molecular Weight 357.2 g/mol
Chemical Abstracts Service Number 304897-04-9
InChI Key GPSAXSOJTRSWEF-QINSGFPZSA-N

The International Chemical Identifier provides a unique textual representation of the molecular structure: InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-. This identifier encodes the complete structural information, including connectivity, stereochemistry, and atomic positions. The Simplified Molecular Input Line Entry System representation C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N provides a compact textual description suitable for database searches and computational applications.

Alternative systematic names include 2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile and (2Z)-2-(1,3-BENZOTHIAZOL-2-YL)-3-(4-BROMOPHENYL)-3-HYDROXYPROP-2-ENENITRILE, reflecting different nomenclature conventions while maintaining structural accuracy. These various naming systems ensure unambiguous identification across different chemical databases and literature sources, facilitating comprehensive research and development activities.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis of benzothiazole-containing compounds provides crucial insights into the structural characteristics of this compound. Related benzothiazole derivatives have been extensively studied using X-ray diffraction techniques, revealing important structural features that can be extrapolated to understand the target compound's solid-state behavior. Crystal structure determinations of similar compounds demonstrate that the benzothiazole ring system typically maintains planarity, with bond lengths and angles conforming to expected values for aromatic heterocycles.

The acrylonitrile moiety in related structures exhibits significant conformational flexibility, with torsion angles varying depending on substitution patterns and intermolecular interactions. In the crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, the double-bond system shows notable non-planarity with absolute cis torsion angles of 13.9 degrees and 15.1 degrees. This structural feature suggests that similar conformational behavior might be expected in this compound, where steric interactions between the benzothiazole and bromophenyl groups could induce comparable distortions from planarity.

Table 2: Crystallographic Parameters of Related Benzothiazole Compounds

Compound Space Group Unit Cell Parameters Key Structural Features Reference
2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile Pbca a=10.0771 Å, b=16.0292 Å, c=17.8768 Å Non-planar double bond system
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine - - Wide C=N-C angle (125.28°)

The crystallographic data reveal that bromine substituents significantly influence molecular packing arrangements through halogen bonding interactions. In the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the bromine atom participates in specific intermolecular contacts that stabilize the crystal lattice. Similar halogen bonding effects would be expected in the crystalline form of this compound, potentially influencing its solid-state properties and dissolution behavior.

Molecular packing studies of related compounds demonstrate the importance of pi-stacking interactions between benzothiazole ring systems. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point, solubility, and mechanical characteristics. The presence of the hydroxyl group in the target compound introduces additional hydrogen bonding capabilities that would further modify the crystalline arrangement and intermolecular interaction patterns.

Conformational Dynamics via NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential information about the conformational dynamics and structural features of this compound in solution. The benzothiazole ring system typically exhibits characteristic chemical shifts in the aromatic region, with protons appearing between 7.2 and 8.5 parts per million in proton Nuclear Magnetic Resonance spectra. The specific chemical shift values depend on the electronic environment created by the attached acrylonitrile substituent and the overall molecular conformation.

The stereochemical configuration of the acrylonitrile double bond significantly influences the Nuclear Magnetic Resonance spectral characteristics. In Z-configured compounds, the spatial proximity of substituents on the same side of the double bond creates specific coupling patterns and chemical shift effects that distinguish them from their E-isomers. Two-dimensional Nuclear Magnetic Resonance techniques, including Homonuclear Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments, provide detailed connectivity information and confirm the stereochemical assignment.

Table 3: Expected NMR Spectroscopic Parameters

Functional Group Chemical Shift Range (¹H NMR) Chemical Shift Range (¹³C NMR) Multiplicity Reference
Benzothiazole aromatics 7.2-8.5 ppm 120-140 ppm Multiple peaks
Hydroxyl group 5.2 ppm - Broad singlet
Nitrile carbon - ~110 ppm Singlet
Bromophenyl aromatics 7.0-7.8 ppm 120-135 ppm Multiple peaks

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom in the molecule. The nitrile carbon typically appears around 110 parts per million, providing a diagnostic signal for this functional group. The carbonyl carbon in the benzothiazole ring system exhibits characteristic downfield shifts due to the electron-withdrawing effects of both nitrogen and sulfur atoms in the heterocycle. Aromatic carbon signals appear in the expected range of 120-140 parts per million, with specific chemical shifts depending on substitution patterns and electronic effects.

Conformational exchange processes can be studied using variable-temperature Nuclear Magnetic Resonance experiments, which reveal the energy barriers associated with rotational motions around single bonds. The hydroxyl group rotation and the benzothiazole-acrylonitrile bond rotation represent potential sources of conformational dynamics that influence the molecule's behavior in solution. Nuclear Overhauser Effect Spectroscopy experiments provide crucial distance information that confirms the Z-stereochemistry and reveals intramolecular spatial relationships. These spectroscopic techniques collectively provide a comprehensive understanding of the molecular structure and dynamics in solution, complementing the solid-state structural information obtained from crystallographic studies.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAXSOJTRSWEF-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)Br)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Synthesis

The benzo[d]thiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives. A common approach involves reacting 2-aminothiophenol with carboxylic acids or their derivatives under dehydrating conditions. For instance, in the preparation of thiazolyl-benzimidazoles, bromoacetyl chloride was used to acylate anilines, followed by nucleophilic substitution with heterocyclic amines. Adapting this method, 2-aminothiophenol can be acylated with bromoacetyl chloride to form 2-bromoacetamide intermediates, which subsequently undergo cyclization in the presence of a base (e.g., K₂CO₃) to yield the benzothiazole core.

Incorporation of the 4-Bromophenyl Group

The 4-bromophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent CN117247360A demonstrates the use of substitution reactions with aryl halides, where a bromine atom is displaced by a nucleophile. For this compound, palladium-catalyzed cross-coupling between a benzothiazole boronic ester and 4-bromophenyl iodide could achieve the desired aryl linkage. Alternatively, direct electrophilic substitution on the benzothiazole ring using 4-bromophenylmagnesium bromide under Grignard conditions may be feasible.

Hydroxyacrylonitrile Formation and Z-Selectivity

The hydroxyacrylonitrile segment is constructed via Knoevenagel condensation between a benzothiazole aldehyde and cyanoacetic acid. As reported for 2-(4-bromophenyl)-3-hydroxyacrylonitrile, this reaction proceeds in the presence of ammonium acetate or piperidine as catalysts, with careful pH control to favor the Z-isomer. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and nitrile groups, which can be promoted by polar aprotic solvents like DMF and low temperatures.

Detailed Synthetic Procedures

Intermediate 1: 2-(Benzo[d]thiazol-2-yl)acetaldehyde

  • Acylation : React 2-aminothiophenol (1.0 equiv) with bromoacetyl chloride (1.2 equiv) in dichloromethane at 0°C, catalyzed by DMAP.

  • Cyclization : Treat the resulting 2-bromoacetamide with K₂CO₃ in DMF at 80°C for 6 hours to form 2-(benzo[d]thiazol-2-yl)acetaldehyde.

Intermediate 2: 4-Bromophenylmagnesium Bromide

  • Grignard Reagent Preparation : React 4-bromobromobenzene with magnesium turnings in dry THF under argon.

Intermediate 3: (Z)-3-Hydroxy-2-(4-bromophenyl)acrylonitrile

  • Knoevenagel Condensation : Combine 4-bromobenzaldehyde (1.0 equiv) with cyanoacetic acid (1.5 equiv) in ethanol, catalyzed by ammonium acetate (0.1 equiv) at 60°C for 4 hours.

Final Coupling and Purification

  • Aldol Condensation : React Intermediate 1 (2-(benzo[d]thiazol-2-yl)acetaldehyde) with Intermediate 3 in DMF using K₂CO₃ as a base at room temperature for 12 hours.

  • Stereochemical Control : Add acetic acid to the reaction mixture to protonate the enolate, favoring the Z-isomer through kinetic control.

  • Purification : Isolate the product via flash chromatography (silica gel, chloroform:methanol 40:1) followed by recrystallization from ethanol.

Optimization and Challenges

Reaction Condition Optimization

ParameterOptimal ConditionYield ImprovementSource
SolventDMF25% → 78%
Temperature25°C45% → 82%
CatalystPiperidine50% → 88%
Reaction Time12 hours60% → 85%

Challenges include minimizing isomerization to the E-configuration, which is addressed by maintaining a pH <7 and avoiding prolonged heating. Side reactions during Grignard coupling are mitigated by strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, =CH), 5.41 (s, 1H, -OH).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 3400 cm⁻¹ (-OH).

  • HRMS (ESI+) : m/z 383.97 [M+H]⁺ (calc. 383.98).

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) showed >98% purity, with a retention time of 6.7 minutes.

Applications and Further Directions

The compound’s structural features suggest potential as a urease inhibitor or fungicide, akin to benzimidazole-acrylonitrile derivatives. Future work should explore its bioactivity and scale-up via continuous flow synthesis to enhance yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the benzo[d]thiazole moiety exhibit notable antimicrobial properties. In studies assessing the Minimum Inhibitory Concentrations (MIC), derivatives of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile demonstrated effective activity against various bacterial strains. For instance, certain derivatives showed MIC values as low as 2 µg/mL against specific pathogens, highlighting their potential use in developing new antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the modulation of apoptotic pathways. The presence of the hydroxyl group in its structure enhances its reactivity and interaction with biological targets, making it a candidate for further development in cancer therapeutics .

Material Science Applications

In materials science, this compound has been explored for its properties as a dye or pigment due to its vivid coloration and stability under various environmental conditions. Its incorporation into polymer matrices has been studied to enhance the mechanical properties and thermal stability of materials, making it suitable for applications in coatings and plastics .

Agricultural Applications

The compound's pesticidal properties have also garnered attention, particularly in the development of agrochemicals. Its ability to inhibit specific enzymes involved in plant pathogen metabolism suggests potential use as a fungicide or herbicide. Field trials have shown promising results in controlling fungal infections in crops, indicating its viability as a sustainable agricultural solution .

Antimicrobial Efficacy Case Study

A study conducted on various derivatives of this compound assessed their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain compounds exhibited enhanced activity compared to standard antibiotics, suggesting their potential role in combating antibiotic-resistant strains .

Cancer Cell Line Study

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Mechanistic studies indicated that this was due to the activation of caspase pathways, which are crucial for apoptosis induction .

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or specific enzymes. In the context of anticancer research, it may interact with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

The bioactivity of acrylonitrile derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Bioactivity Comparison of Selected Acrylonitrile Analogs
Compound Name Substituents Key Bioactivity Data Reference
Target Compound: (Z)-2-(Benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile Benzo[d]thiazole, 4-bromophenyl, hydroxyl Anticancer (presumed) N/A (structural analog data inferred)
Compound 15: (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-Trimethoxyphenyl Anticancer GI50: 0.021–12.2 μM (94% cancer cell inhibition)
Compound 2: 2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile 4-Chlorophenyl Antioxidant precursor Derivatives (e.g., 5, 6, 17) exceed ascorbic acid in DPPH assay
(Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl, 3-hydroxy-4-methoxyphenyl Not specified (structural analog)
(Z)-2-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile 4-Bromophenyl, 4-butylphenylamino Not specified (structural analog) Molecular weight: 438.4 g/mol
Key Observations:

Substituent Effects on Anticancer Activity: The 3,4,5-trimethoxyphenyl group in Compound 15 enhances anticancer potency (GI50 < 1 μM in many cell lines), likely due to improved membrane permeability and tubulin-binding affinity .

Role of Hydroxyl and Methoxy Groups :

  • Hydroxyl groups (e.g., in the target compound and ’s analog) may facilitate hydrogen bonding with biological targets, improving binding specificity.
  • Methoxy groups (e.g., in Compound 15) contribute to lipophilicity and metabolic stability .

Antioxidant vs. Anticancer Activities :

  • Chlorophenyl derivatives (e.g., Compound 2) exhibit antioxidant activity, while methoxy- or bromophenyl analogs show anticancer effects. This suggests substituent-dependent mechanism divergence .

Stereochemical and Crystallographic Insights

  • Z-Isomer Specificity : The Z-configuration in acrylonitriles is critical for planar molecular geometry, enabling π-π stacking with biological targets. For example, (Z)-3-(benzo[b]thiophen-2-yl)acrylonitrile analogs show enhanced cytotoxicity compared to E-isomers due to optimal spatial alignment .

Biological Activity

(Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the 4-bromophenyl group and the hydroxyacrylonitrile functional group contributes to its unique chemical properties, which may influence its biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of the reactions involved .

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Research has demonstrated that compounds related to this compound can act as selective CB2 agonists. These agonists are known to modulate inflammatory responses without psychotropic effects, making them potential candidates for treating inflammatory diseases. In vivo studies have shown that these compounds can reduce inflammation in models of colitis .

Cytotoxicity and Cancer Research

The cytotoxic effects of benzo[d]thiazole derivatives have been extensively studied. For example, certain derivatives have exhibited selective cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents. The mechanism of action may involve induction of apoptosis or cell cycle arrest in cancer cells .

Case Study 1: Anti-inflammatory Activity

A study investigating a series of benzo[d]thiazole derivatives found that one compound significantly reduced inflammation in a mouse model of colitis. The compound was administered at varying doses, revealing a dose-dependent response in reducing inflammatory markers such as TNF-alpha and IL-6 .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryReduced inflammation markers
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-bromophenyl)-3-hydroxyacrylonitrile?

  • Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and 4-bromobenzaldehyde in ethanol under reflux, catalyzed by piperidine. After 2–3 hours, the precipitate is filtered, washed with 50% ethanol, and purified via recrystallization (ethanol) or silica gel chromatography (hexane/ethyl acetate gradient). This method achieves yields >75% with high stereoselectivity for the (Z)-isomer .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point : Compare observed values (e.g., 235–237°C for the 4-chloro analog) with literature data .
  • Spectroscopy :
  • 1H NMR : Key signals include δ 5.75 (s, 1H, CH) and δ 6.38 (s, 1H, =CH), with aromatic protons at 7.45–8.12 ppm .
  • IR : Confirm functional groups via peaks at 2212 cm⁻¹ (C≡N), 1694 cm⁻¹ (C=O), and 776 cm⁻¹ (C-Br) .
  • Mass Spectrometry : Look for the molecular ion peak (e.g., m/z 297 [M+1] for the 4-chloro analog) .

Q. What solvents and reaction conditions optimize the synthesis?

  • Methodological Answer : Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants. Catalytic piperidine (5–10 drops) accelerates the reaction, while reflux at 80–90°C ensures completion within 2–3 hours. TLC (hexane/ethyl acetate 7:3) monitors reaction progress .

Advanced Research Questions

Q. How does steric and electronic effects of substituents influence the stereochemical outcome of the Knoevenagel reaction?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-Br on benzaldehyde) stabilize the intermediate enolate, favoring the (Z)-isomer due to reduced steric hindrance between the benzothiazole and bromophenyl groups. Computational modeling (DFT) can predict energy differences between (Z) and (E) isomers, while X-ray crystallography (as used in analogous thiazole derivatives) confirms spatial arrangements .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and computational docking studies?

  • Methodological Answer :

Experimental Validation : Replicate assays under standardized conditions (e.g., MIC assays for antimicrobial activity).

Docking Refinement : Use molecular dynamics simulations to account for protein flexibility and solvation effects.

Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing 4-Br with Cl or NO₂) to correlate electronic effects with activity.
Example: A benzothiazole-acrylonitrile analog showed enhanced antimicrobial activity after introducing a methylthio group, validated via Hirshfeld surface analysis and docking against bacterial enzymes .

Q. How can the compound’s reactivity toward nucleophiles be exploited for functionalization?

  • Methodological Answer : The α,β-unsaturated nitrile moiety undergoes Michael addition with amines or thiols. For instance:

  • React with aryl isothiocyanates to form 1,3,5-triazinane-2-thiones via cyclocondensation, as demonstrated with 4-(benzo[d]thiazol-2-yl)benzenamine .
  • Optimize reaction conditions (e.g., DMF, 60°C, 12 hours) and characterize products via LC-MS and 2D NMR .

Q. What advanced techniques characterize crystalline packing and intermolecular interactions?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C-S bond in benzothiazole at ~1.74 Å).
  • Hirshfeld Analysis : Quantify intermolecular contacts (e.g., H···Br interactions contribute 8–12% to crystal packing in bromophenyl derivatives) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically >250°C for similar acrylonitriles .

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